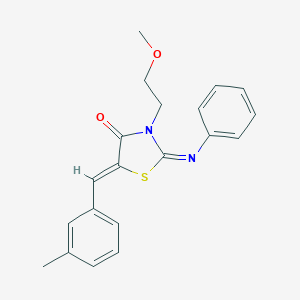![molecular formula C17H16Cl3NO2 B306681 N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and has been shown to increase the secretion of growth hormone and insulin-like growth factor-1 (IGF-1). MK-677 has gained attention in the scientific community due to its potential therapeutic applications in a variety of fields.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide works by binding to the ghrelin receptor, which is primarily located in the hypothalamus. This binding stimulates the release of growth hormone from the pituitary gland, leading to increased levels of growth hormone and IGF-1 in the body. This compound has also been shown to increase appetite, which may contribute to its effects on body composition.
Biochemical and Physiological Effects:
In addition to its effects on growth hormone and IGF-1 levels, this compound has been shown to have other biochemical and physiological effects. These include increased insulin sensitivity, improved lipid profile, and decreased inflammation. This compound has also been shown to improve bone density and muscle mass in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide has several advantages for use in laboratory experiments. It is a non-peptide compound, which makes it easier to synthesize and administer than peptides. It also has a long half-life, which allows for once-daily dosing. However, this compound has some limitations as well. It can be expensive to synthesize, and its effects on growth hormone and IGF-1 levels can vary depending on the individual.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide. One area of interest is its potential therapeutic applications in conditions such as osteoporosis, muscle wasting, and growth hormone deficiency. Another area of interest is its effects on cognitive function and sleep quality. Additionally, there is ongoing research on the safety and long-term effects of this compound use. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully understand its effects and applications.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide involves several steps, including the reaction of 4-chloro-2-methylphenylamine with 2,4-dichlorobenzylbromide to form a secondary amine. The resulting amine is then reacted with butyric anhydride to form the final product, this compound. The synthesis of this compound has been optimized over time to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide has been extensively studied in both animal and human models. In animal studies, this compound has been shown to increase the secretion of growth hormone and IGF-1, leading to increased lean body mass and bone density. In human studies, this compound has been shown to increase growth hormone and IGF-1 levels, as well as improve sleep quality and cognitive function. This compound has also been studied for its potential therapeutic applications in conditions such as osteoporosis, muscle wasting, and growth hormone deficiency.
Eigenschaften
Molekularformel |
C17H16Cl3NO2 |
|---|---|
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C17H16Cl3NO2/c1-11-9-12(18)4-6-15(11)21-17(22)3-2-8-23-16-7-5-13(19)10-14(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) |
InChI-Schlüssel |
GPWCZEPSOYPSES-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)
![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)